N-propyl-1H-indole-3-carboxamide
CAS No.: 1035796-98-5
Cat. No.: VC5414651
Molecular Formula: C12H14N2O
Molecular Weight: 202.257
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1035796-98-5 |
---|---|
Molecular Formula | C12H14N2O |
Molecular Weight | 202.257 |
IUPAC Name | N-propyl-1H-indole-3-carboxamide |
Standard InChI | InChI=1S/C12H14N2O/c1-2-7-13-12(15)10-8-14-11-6-4-3-5-9(10)11/h3-6,8,14H,2,7H2,1H3,(H,13,15) |
Standard InChI Key | BPKMYADCNZBWEH-UHFFFAOYSA-N |
SMILES | CCCNC(=O)C1=CNC2=CC=CC=C21 |
Introduction
Structural and Physical Characteristics
N-Propyl-1H-indole-3-carboxamide features a bicyclic indole core (benzene fused to pyrrole) with a carboxamide group at position 3 and an N-propyl substituent. Key structural attributes include:
Property | Value |
---|---|
Molecular formula | C₁₂H₁₄N₂O |
Molecular weight | 202.257 g/mol |
SMILES | CCCNC(=O)C1=CNC2=CC=CC=C21 |
InChIKey | BPKMYADCNZBWEH-UHFFFAOYSA-N |
Partition coefficient (logP) | ~2.6 (estimated from related derivatives) |
The indole moiety’s planar aromatic system enables π-π interactions, while the carboxamide group facilitates hydrogen bonding with biological targets .
Synthesis and Reactivity
Synthetic Routes
The compound is typically synthesized via amide coupling reactions:
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Carboxylic Acid Activation: Indole-3-carboxylic acid is activated using reagents like BOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) or TBTU (N,N,N',N'-tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate) in the presence of triethylamine .
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Nucleophilic Substitution: Propylamine reacts with the activated acid to form the carboxamide bond .
Key Conditions:
Reactivity and Mechanism
The carboxamide group exhibits nucleophilic reactivity due to the lone pair on the NH group. In biological systems, it participates in hydrogen bonding with enzymes (e.g., P2Y₁₂ receptors), modulating their activity . Electron-donating substituents (e.g., propyl) enhance solubility and receptor binding affinity .
Compound | SOD Inhibition (%) | Lipid Peroxidation Inhibition |
---|---|---|
Halogenated derivatives | 84–100% (at 10⁻²³ M) | Significant reduction in NADPH-dependent LP |
Halo-substituted analogs (e.g., 5-chloro derivatives) exhibit enhanced radical scavenging via resonance stabilization of the indole ring .
Structure-Activity Relationships (SAR)
Positional Effects
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C3 Substitution: The propyl group at position 3 optimizes hydrophobic interactions with receptor pockets, as seen in CB1 receptor modulators .
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N-Propyl Group: Enhances solubility and binding affinity compared to shorter alkyl chains (e.g., methyl) .
Functional Group Modifications
Modification | Impact |
---|---|
Electron-withdrawing groups (e.g., Cl) | Increase H-bonding with targets, enhancing inhibitory activity |
Sulfamoyl or sulfonyl groups | Improve metabolic stability and bioavailability |
Data Tables and Research Findings
Physicochemical Properties
Parameter | Value |
---|---|
Solubility in DMSO | High (2 mM solutions reported for NMR studies) |
pKa | ~3.5 (carboxamide NH) |
Rotatable bonds | 4 (propyl chain, amide, indole ring) |
Biological Activity of Related Derivatives
Challenges and Future Directions
While N-propyl-1H-indole-3-carboxamide shows promise, gaps remain:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume